molecular formula C31H36N4O7S B557010 Fmoc-D-Arg(Mtr)-OH CAS No. 120075-24-3

Fmoc-D-Arg(Mtr)-OH

Cat. No. B557010
CAS RN: 120075-24-3
M. Wt: 608.7 g/mol
InChI Key: LKGHIEITYHYVED-AREMUKBSSA-N
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Description

Fmoc-D-Arg(Mtr)-OH, also known as Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine, is a compound used in peptide synthesis . It has an empirical formula of C31H36N4O7S and a molecular weight of 608.71 .


Molecular Structure Analysis

Fmoc-D-Arg(Mtr)-OH contains a total of 82 bonds, including 46 non-H bonds, 23 multiple bonds, 13 rotatable bonds, 5 double bonds, and 18 aromatic bonds. It also includes 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings .


Physical And Chemical Properties Analysis

Fmoc-D-Arg(Mtr)-OH is a white powder used in peptide synthesis. It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Drug Development

Fmoc-D-Arg(Mtr)-OH plays a crucial role in the development of new drugs . The compound is used in the synthesis of peptides, which are often key components of new pharmaceuticals. The inherent hydrophobicity and aromaticity of the Fmoc group can promote building block association, making it a valuable tool in drug development .

Biochemistry

In biochemistry, Fmoc-D-Arg(Mtr)-OH is used in the study of protein structures and functions . It’s particularly useful in the synthesis of peptides for biochemical studies. The Fmoc group protects the amino acid during peptide synthesis, allowing for the creation of complex peptides without unwanted side reactions .

Molecular Biology

Fmoc-D-Arg(Mtr)-OH is also used in molecular biology research . It’s often used in the synthesis of peptides that are used to study protein interactions, cellular processes, and gene expression. The Fmoc group ensures that the peptide is synthesized correctly, allowing for accurate and reliable results in molecular biology experiments .

Pharmacology

In pharmacology, Fmoc-D-Arg(Mtr)-OH is used in the synthesis of peptides that are studied for their potential therapeutic effects . These peptides can be designed to interact with specific biological targets, making them useful tools in the development of new treatments .

Medical Research

Fmoc-D-Arg(Mtr)-OH is used in medical research to create peptides that can be used to study disease processes . These peptides can be designed to mimic the function of natural proteins or to disrupt disease processes, providing valuable insights into the mechanisms of disease .

Chemical Synthesis

In the field of chemical synthesis, Fmoc-D-Arg(Mtr)-OH is used as a building block in the creation of complex chemical structures . The Fmoc group protects the amino acid during synthesis, allowing for the creation of complex molecules without unwanted side reactions .

Mechanism of Action

Target of Action

Fmoc-D-Arg(Mtr)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. It specifically targets the incorporation of the D-Arginine residue into the peptide chain during the synthesis process .

Mode of Action

The compound works by protecting the D-Arginine residue during the peptide synthesis process . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino end of the D-Arginine, while the Mtr (methoxytrimethylbenzene sulfonyl) group protects the guanidine group of the D-Arginine . These protecting groups prevent unwanted reactions during the synthesis process, ensuring that the D-Arginine residue is incorporated correctly into the peptide chain .

Biochemical Pathways

The biochemical pathway involved is the solid-phase peptide synthesis (SPPS) process . In this process, amino acids are added one at a time to a growing peptide chain, which is attached to a solid support . The Fmoc group is removed before the next amino acid (with its own Fmoc group) is added to the chain . Once the entire sequence has been assembled, the peptide is cleaved from the support and the side-chain protecting groups (including the Mtr group) are removed .

Pharmacokinetics

The efficiency of its incorporation into the peptide chain and the success of the deprotection process can be thought of as analogous to bioavailability .

Result of Action

The result of the action of Fmoc-D-Arg(Mtr)-OH is the successful incorporation of the D-Arginine residue into the peptide chain with the correct stereochemistry . This allows for the synthesis of peptides with precise sequences, which can be used in a variety of biological and medical applications .

Action Environment

The action of Fmoc-D-Arg(Mtr)-OH is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solid support, the solvents used, the temperature, and the specific deprotection and cleavage conditions can all impact the efficiency of the synthesis and the final yield of the peptide . Careful optimization of these conditions is necessary to ensure the successful synthesis of the desired peptide .

properties

IUPAC Name

(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGHIEITYHYVED-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Arg(Mtr)-OH

CAS RN

120075-24-3
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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